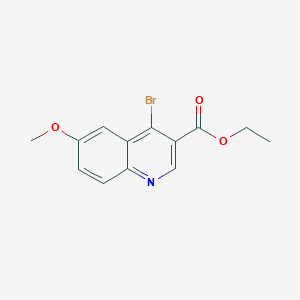
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO3 and a molecular weight of 310.14 . It is used in various scientific research applications.
Synthesis Analysis
The synthesis of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate involves the use of phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ . The reaction involves a stirred, ice-cold suspension of 4-hydroxy-6-methoxy-quinoline-3-carboxylic acid ethyl ester in DMF. The temperature rises to 15-20 C for 30 min and then drops to ca. 5 C. The solid is collected, washed sequentially with cold DMF, hexane, and water, then dried at 40 C in vacuo overnight to give the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is represented by the SMILES stringCCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is used as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the preparation of [Tetrazoyl-11C]LY202157, a compound designed for in vivo studies of the NMDA receptor channel complex. The synthesis involves a multi-step process starting from a quinoline derivative, highlighting the compound's role in facilitating radiolabeling studies (Ponchant et al., 2000).
- Another study demonstrated the compound's application in the synthesis of pyrrolo[2,1-a]isoquinolines through a reaction with activated acetylenes in the presence of ethyl bromopyruvate, showcasing its versatility in constructing complex heterocyclic structures (Yavari et al., 2006).
Biological Applications and Evaluations
- Research on derivatives of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate, such as studies on aminoquinones structurally related to marine isoquinolinequinones, has demonstrated the potential cytotoxic activity against various human cancer cell lines. This suggests the compound's utility in the development of new antitumor agents (Delgado et al., 2012).
- Another study isolated Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate from the mycelia of Hericium erinaceum, which exhibited significant inhibition on the production of NO in LPS-activated microglia, indicating its potential as an anti-inflammatory agent (Lin et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFRMBBTLWQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677906 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
CAS RN |
872714-50-6 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
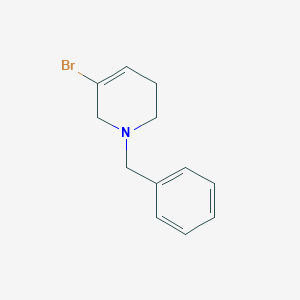
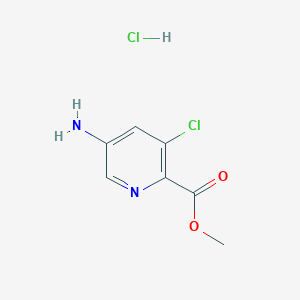

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
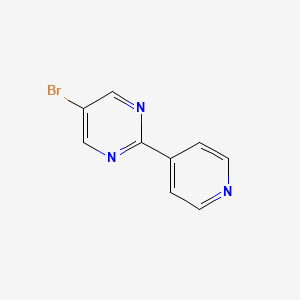
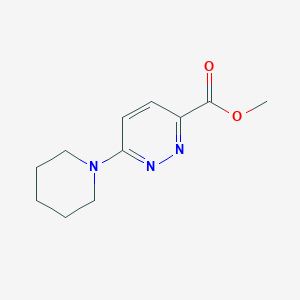

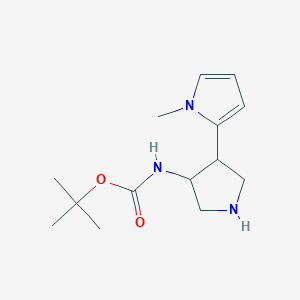

![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)